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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hexanophenone (also known as 1-phenylhexan-1-one or caprophenone), a key organic

compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for acquiring these

spectra. This guide is intended to serve as a valuable resource for the structural

characterization and analysis of this molecule.

Chemical Structure and Properties
IUPAC Name: 1-phenylhexan-1-one

Molecular Formula: C₁₂H₁₆O

Molecular Weight: 176.25 g/mol

CAS Number: 942-92-7

Spectroscopic Data
The structural confirmation of hexanophenone relies on a combination of spectroscopic

techniques. Each method provides unique insights into the molecular framework, from the

carbon-hydrogen backbone to the specific functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C

nuclei in hexanophenone, typically observed in a deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for Hexanophenone

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-ortho (aromatic) ~ 7.95 Doublet of doublets 2H

H-meta (aromatic) ~ 7.45 Triplet 2H

H-para (aromatic) ~ 7.55 Triplet 1H

-CH₂- (alpha to C=O) ~ 2.95 Triplet 2H

-CH₂- (beta to C=O) ~ 1.70 Multiplet 2H

-CH₂-CH₂- (gamma &

delta)
~ 1.35 Multiplet 4H

-CH₃ (terminal) ~ 0.90 Triplet 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Hexanophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1345741?utm_src=pdf-body
https://www.benchchem.com/product/b1345741?utm_src=pdf-body
https://www.benchchem.com/product/b1345741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ, ppm)

C=O (carbonyl) ~ 200

C-ipso (aromatic) ~ 137

C-ortho (aromatic) ~ 128

C-meta (aromatic) ~ 128.5

C-para (aromatic) ~ 133

-CH₂- (alpha to C=O) ~ 38

-CH₂- (beta to C=O) ~ 24

-CH₂- (gamma to C=O) ~ 31.5

-CH₂- (delta to C=O) ~ 22.5

-CH₃ (terminal) ~ 14

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of hexanophenone is characterized by strong absorptions corresponding to the

carbonyl group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for Hexanophenone

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3060 Medium C-H Stretch Aromatic

~ 2955, 2870 Strong C-H Stretch Aliphatic (CH₂, CH₃)

~ 1685 Very Strong C=O Stretch Ketone (conjugated)

~ 1595, 1450 Medium-Strong C=C Stretch Aromatic Ring

~ 750, 690 Strong C-H Bend
Monosubstituted

Benzene
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For hexanophenone, Electron Ionization (EI) is a common

method, which leads to characteristic fragmentation.[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for Hexanophenone

m/z Relative Intensity Proposed Fragment

176 Moderate [M]⁺ (Molecular Ion)

120 High [C₆H₅CO-CH₂]⁺

105 Very High (Base Peak) [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

51 Low [C₄H₃]⁺

Experimental Protocols
The following sections outline the general procedures for acquiring the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of approximately 10-20 mg of hexanophenone is dissolved

in about 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm

NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal

standard (δ = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium

signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic

field.[3]

Data Acquisition:
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For ¹H NMR, a standard single-pulse experiment is typically used. A sufficient number of

scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is

used to simplify the spectrum to singlets for each unique carbon.[4] A relaxation delay is

included between pulses to allow for full magnetization recovery, which is particularly

important for quaternary carbons.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased and baseline corrected. Chemical

shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As hexanophenone is a liquid at room temperature, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-

IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[6]

Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A

background spectrum of the clean, empty sample holder (or ATR crystal) is collected to

subtract atmospheric and instrumental interferences.[1]

Data Acquisition: The prepared sample is placed in the instrument's sample compartment.

The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio

over a typical range of 4000 to 400 cm⁻¹.[7]

Data Processing: The sample interferogram is Fourier transformed to produce the infrared

spectrum. The background spectrum is automatically subtracted from the sample spectrum

to yield the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The hexanophenone sample is introduced into the mass spectrometer,

typically via a Gas Chromatography (GC) system for separation and purification, or through a

direct insertion probe. The sample is vaporized in a high-vacuum environment.[4]
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Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), which is a radical cation.[8]

Fragmentation: The excess energy from the electron impact causes the molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.[9]

Mass Analysis and Detection: The positively charged ions are accelerated and separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). A

detector then records the abundance of each ion at a specific m/z value, generating the

mass spectrum.[10]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

hexanophenone using the spectroscopic techniques described.
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Caption: Workflow for determining the structure of hexanophenone using IR, MS, and NMR

spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharmabeginers.com [pharmabeginers.com]

2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

3. pydio.campus.nd.edu [pydio.campus.nd.edu]

4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis -
MetwareBio [metwarebio.com]

5. drawellanalytical.com [drawellanalytical.com]

6. cbic.yale.edu [cbic.yale.edu]

7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

8. chromatographyonline.com [chromatographyonline.com]

9. chemguide.co.uk [chemguide.co.uk]

10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

To cite this document: BenchChem. [Spectroscopic Elucidation of Hexanophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345741#spectroscopic-data-of-hexanophenone-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345741?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

